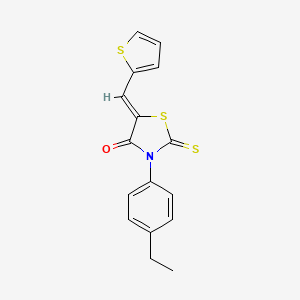![molecular formula C17H19Cl2N3O3S2 B4578831 N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578831.png)
N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide and related compounds involves multiple steps, including condensation reactions and the use of chloroalkyl isothiocyanates. A study by Chern et al. (1990) outlines a method for synthesizing similar compounds by reacting 2-aminobenzenesulfonamide with chloroalkyl isothiocyanate, followed by treatment with triethylamine in methanol, which yields the desired sulfonamide derivatives in significant yields (Chern, Wu, & Liu, 1990).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides, including derivatives similar to N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide, is characterized by extensive intra- and intermolecular hydrogen bonds. These hydrogen bonds play a crucial role in stabilizing their structure. Siddiqui et al. (2008) have provided insights into the molecular structure of closely related compounds, demonstrating the stabilizing effects of hydrogen bonds in their crystal structures (Siddiqui, Ahmad, Khan, Siddiqui, & Parvez, 2008).
Applications De Recherche Scientifique
Photochemical Properties and Therapeutic Applications
- Photodynamic Therapy for Cancer Treatment : A study on new zinc phthalocyanines substituted with benzenesulfonamide derivative groups revealed their potent singlet oxygen quantum yield, making them highly effective as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Interventions
- Carbonic Anhydrase Inhibitors : N-substituted benzenesulfonamides have been investigated for their ability to inhibit carbonic anhydrase isozymes, which is significant in developing therapeutic agents for conditions like glaucoma, edema, and epilepsy. Structural studies have helped understand their inhibition mechanism, offering insights into designing more effective inhibitors (Di Fiore et al., 2011).
Synthesis and Antifungal Activity
- Antifungal Agents : Research into synthesizing novel azetidin-2-ones substituted with benzenesulfonamide has shown potent antifungal activity against Aspergillus niger and Aspergillus flavus. These findings are crucial for developing new antifungal therapies, highlighting the significance of benzenesulfonamide derivatives in medicinal chemistry (Gupta & Halve, 2015).
Nonlinear Optical Materials
- Second-Order Nonlinear Optics : The synthesis of 4-amino-1-methylpyridinium benzenesulfonate salts with different substituents showed that these compounds crystallize into noncentrosymmetric structures. This property is essential for applications in second-order nonlinear optics, which are critical for developing optical communication and information processing technologies (Anwar et al., 2000).
Propriétés
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]-3-(3-methoxypropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O3S2/c1-25-10-2-9-20-17(26)21-12-3-6-14(7-4-12)27(23,24)22-13-5-8-15(18)16(19)11-13/h3-8,11,22H,2,9-10H2,1H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHFIHSNFLUSRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-{[(3-methoxypropyl)carbamothioyl]amino}benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578766.png)
![N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4578773.png)
![N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4578781.png)
![3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4578784.png)
![N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide](/img/structure/B4578786.png)
![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4578792.png)

![2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4578802.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B4578813.png)


![2-methyl-N-phenyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4578830.png)
